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Introduction
Isoquinoline N-oxides are a class of heterocyclic compounds that serve as valuable

intermediates in the synthesis of a wide range of biologically active molecules and functional

materials. Their versatile reactivity makes them key building blocks in medicinal chemistry and

drug discovery. In recent years, transition-metal-catalyzed C-H activation has emerged as a

powerful and atom-economical tool for the construction of complex molecular architectures.

Among these methods, rhodium-catalyzed annulation reactions have proven to be particularly

effective for the synthesis of isoquinoline N-oxides. These reactions typically proceed via the

C-H activation of readily available aryl oximes and their subsequent coupling with various

partners, offering a direct and efficient route to this important scaffold.

This document provides detailed application notes and experimental protocols for three

prominent rhodium-catalyzed methods for the synthesis of isoquinoline N-oxides, utilizing

alkynes, diazo compounds, and propargyl alcohols as coupling partners.

Method 1: Annulation of Aryl Oximes with Alkynes
This method describes the rhodium(III)-catalyzed [4+2] annulation of aryl ketoximes with

internal alkynes to afford multisubstituted isoquinoline N-oxides. The reaction proceeds with

high regioselectivity and functional group tolerance.
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Data Presentation
Table 1: Substrate Scope for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Alkynes

Entry Aryl Oxime (1) Alkyne (2) Product Yield (%)

1
Phenyl(methyl)ke

toxime

Diphenylacetylen

e

1,3,4-Triphenyl-

isoquinoline 2-

oxide

95

2

4-

Methylphenyl(me

thyl)ketoxime

Diphenylacetylen

e

4,6-Dimethyl-1,3-

diphenyl-

isoquinoline 2-

oxide

92

3

4-

Methoxyphenyl(

methyl)ketoxime

Diphenylacetylen

e

6-Methoxy-1-

methyl-3,4-

diphenyl-

isoquinoline 2-

oxide

85

4

4-

Chlorophenyl(me

thyl)ketoxime

Diphenylacetylen

e

6-Chloro-1-

methyl-3,4-

diphenyl-

isoquinoline 2-

oxide

88

5
Phenyl(methyl)ke

toxime

1,2-Di(p-

tolyl)acetylene

1-Methyl-3,4-

di(p-

tolyl)isoquinoline

2-oxide

93

6
Phenyl(methyl)ke

toxime

1-Phenyl-1-

propyne

1-Methyl-4-

phenyl-3-methyl-

isoquinoline 2-

oxide

78 (major

regioisomer)

7
Phenyl(methyl)ke

toxime
1-Hexyne

1-Methyl-3-butyl-

isoquinoline 2-

oxide

72
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Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Alkynes:

To a screw-capped vial, add the aryl oxime (0.2 mmol, 1.0 equiv), the alkyne (0.3 mmol, 1.5

equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (17.2 mg, 0.05 mmol, 25

mol %).

Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

Seal the vial and place it in a preheated oil bath at 100 °C.

Stir the reaction mixture for 12-24 hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter through a short pad of

celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl

acetate) to afford the desired isoquinoline N-oxide.
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Caption: Catalytic cycle for the annulation of aryl oximes and alkynes.

Method 2: Annulation of Aryl Oximes with Diazo
Compounds
This oxidant-free method allows for the synthesis of multisubstituted isoquinoline and pyridine

N-oxides from the reaction of aryl or vinyl oximes with diazo compounds. The reaction

proceeds under mild conditions with the release of nitrogen gas and water as the only

byproducts.[1][2]
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Data Presentation
Table 2: Substrate Scope for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Diazo

Compounds[1]

Entry Aryl Oxime (1)
Diazo
Compound (2)

Product Yield (%)

1
Phenyl(methyl)ke

toxime

Ethyl 2-diazo-2-

phenylacetate

1-Methyl-3-

phenylisoquinolin

e 2-oxide

98

2

4-

Fluorophenyl(me

thyl)ketoxime

Ethyl 2-diazo-2-

phenylacetate

6-Fluoro-1-

methyl-3-

phenylisoquinolin

e 2-oxide

96

3

4-

Chlorophenyl(me

thyl)ketoxime

Ethyl 2-diazo-2-

phenylacetate

6-Chloro-1-

methyl-3-

phenylisoquinolin

e 2-oxide

95

4

4-

Bromophenyl(me

thyl)ketoxime

Ethyl 2-diazo-2-

phenylacetate

6-Bromo-1-

methyl-3-

phenylisoquinolin

e 2-oxide

93

5
Phenyl(methyl)ke

toxime

Methyl 2-diazo-2-

(p-tolyl)acetate

1-Methyl-3-(p-

tolyl)isoquinoline

2-oxide

97

6
Phenyl(methyl)ke

toxime

Ethyl 2-

diazopropanoate

1,3-

Dimethylisoquino

line 2-oxide

85

7

Naphthalen-2-

yl(phenyl)methan

one oxime

Ethyl 2-diazo-2-

phenylacetate

3-

Phenylbenzo[f]is

oquinoline 2-

oxide

91
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Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Diazo Compounds:

[1]

To a dried Schlenk tube, add the aryl oxime (0.2 mmol, 1.0 equiv), [Cp*Rh(OAc)₂] (3.8 mg,

0.01 mmol, 5 mol %), and AgOAc (3.3 mg, 0.02 mmol, 10 mol %).

Evacuate and backfill the tube with argon three times.

Add anhydrous 1,4-dioxane (1.0 mL) as the solvent.

Add the diazo compound (0.3 mmol, 1.5 equiv) to the mixture.

Stir the reaction mixture at 60 °C for 12 hours.

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to yield the pure isoquinoline N-oxide.
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Experimental Workflow

Start

Combine Aryl Oxime,
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Diazo Compound
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Caption: Workflow for isoquinoline N-oxide synthesis from oximes and diazo compounds.
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Method 3: Annulation of Aryl Oximes with Propargyl
Alcohols
This approach provides a regioselective synthesis of various functionalized isoquinoline N-
oxides through the Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl

alcohols. The reaction is characterized by its use of readily available starting materials and mild

reaction conditions.

Data Presentation
Table 3: Substrate Scope for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Propargyl

Alcohols
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Entry Aryl Oxime (1)
Propargyl
Alcohol (2)

Product Yield (%)

1
Phenyl(methyl)ke

toxime

2-Methyl-4-

phenylbut-3-yn-

2-ol

1-Methyl-3-(1-

phenylvinyl)isoqu

inoline 2-oxide

85

2

4-

Methylphenyl(me

thyl)ketoxime

2-Methyl-4-

phenylbut-3-yn-

2-ol

6-Methyl-1-

methyl-3-(1-

phenylvinyl)isoqu

inoline 2-oxide

82

3

4-

Methoxyphenyl(

methyl)ketoxime

2-Methyl-4-

phenylbut-3-yn-

2-ol

6-Methoxy-1-

methyl-3-(1-

phenylvinyl)isoqu

inoline 2-oxide

78

4

4-

Chlorophenyl(me

thyl)ketoxime

2-Methyl-4-

phenylbut-3-yn-

2-ol

6-Chloro-1-

methyl-3-(1-

phenylvinyl)isoqu

inoline 2-oxide

80

5
Phenyl(methyl)ke

toxime

2,4-Diphenylbut-

3-yn-2-ol

1-Methyl-3-(1,3-

diphenylprop-1-

en-2-

yl)isoquinoline 2-

oxide

75

6
Phenyl(methyl)ke

toxime

2-Methylbut-3-

yn-2-ol

1-Methyl-3-(prop-

1-en-2-

yl)isoquinoline 2-

oxide

92

7

Thiophen-2-

yl(methyl)ketoxi

me

2-Methylbut-3-

yn-2-ol

4-Methyl-6-(prop-

1-en-2-

yl)thieno[2,3-

c]pyridine 5-

oxide

71
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Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Propargyl Alcohols:

To an oven-dried Schlenk tube, add the aryl oxime (0.2 mmol, 1.0 equiv), propargyl alcohol

(0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and AgSbF₆ (34.4 mg, 0.1

mmol, 50 mol %).

Add dichloroethane (DCE) (1.0 mL) as the solvent.

Stir the reaction mixture at 80 °C for 12-24 hours under an air atmosphere.

After completion, cool the reaction to room temperature.

Filter the reaction mixture through a pad of celite, washing with CH₂Cl₂.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to obtain the desired isoquinoline N-oxide.

Visualization

Logical Relationship of Reaction Components

Aryl Oxime
(N-Directing Group)

C-H Activation
Annulation

Propargyl Alcohol
(Coupling Partner)

[Cp*RhCl2]2 / AgSbF6
(Catalyst System)

Isoquinoline N-Oxide

Click to download full resolution via product page

Caption: Relationship of components in the synthesis of isoquinoline N-oxides.
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Conclusion
The rhodium-catalyzed synthesis of isoquinoline N-oxides from aryl oximes represents a

highly efficient and versatile strategy for accessing this important class of N-heterocycles. The

methodologies presented here, utilizing alkynes, diazo compounds, and propargyl alcohols as

coupling partners, offer broad substrate scopes and good to excellent yields under relatively

mild reaction conditions. These protocols provide researchers in academia and industry with

powerful tools for the synthesis of diverse isoquinoline N-oxide derivatives for applications in

drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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